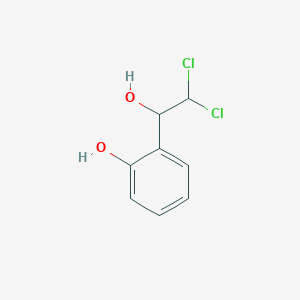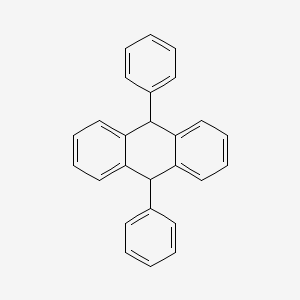
9,10-Diphenyl-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diphenyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C26H20. It is a derivative of anthracene, characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its applications in organic electronics and photophysical studies due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diphenyl-9,10-dihydroanthracene typically involves the reaction of anthracene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst. The reaction proceeds as follows:
- Anthracene is dissolved in anhydrous ether.
- Phenylmagnesium bromide is added dropwise to the solution under an inert atmosphere.
- The mixture is stirred at room temperature for several hours.
- The reaction mixture is then quenched with water and extracted with an organic solvent.
- The organic layer is dried, and the solvent is evaporated to yield the crude product.
- The crude product is purified by column chromatography to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 9,10-diphenylanthracene. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 9,10-dihydro-9,10-diphenylanthracene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 9,10-Diphenylanthracene.
Reduction: 9,10-Dihydro-9,10-diphenylanthracene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Diphenyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a model compound in photophysical studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Its derivatives are explored for potential use in biological imaging due to their fluorescent properties.
Medicine: Research is ongoing to investigate its potential as a photosensitizer in photodynamic therapy.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices
Wirkmechanismus
The mechanism of action of 9,10-Diphenyl-9,10-dihydroanthracene primarily involves its ability to participate in photophysical processes. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then transfer energy to other molecules. This property makes it useful in applications such as chemiluminescence and OLEDs. The molecular targets and pathways involved include interactions with other aromatic compounds and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Similar in structure but lacks the hydrogen atoms at the 9 and 10 positions.
9,10-Dihydroanthracene: Lacks the phenyl groups at the 9 and 10 positions.
Anthracene: The parent compound without any substitutions.
Uniqueness: 9,10-Diphenyl-9,10-dihydroanthracene is unique due to the presence of both phenyl groups and hydrogen atoms at the 9 and 10 positions, which impart distinct photophysical properties. This makes it particularly valuable in studies related to fluorescence and energy transfer .
Eigenschaften
CAS-Nummer |
803-58-7 |
|---|---|
Molekularformel |
C26H20 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
9,10-diphenyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C26H20/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25-26H |
InChI-Schlüssel |
LPEKXGHZXXJFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
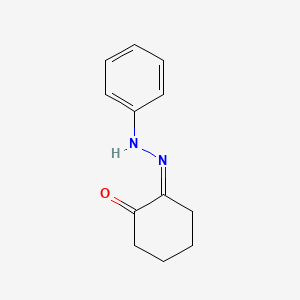
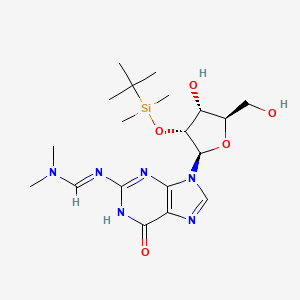

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
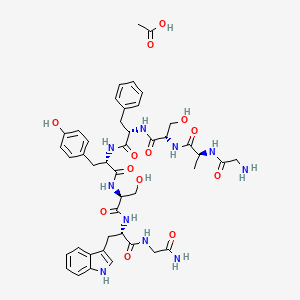
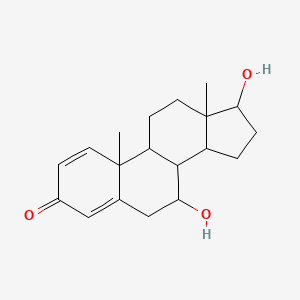
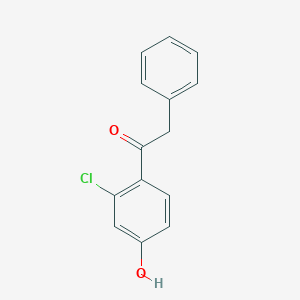
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
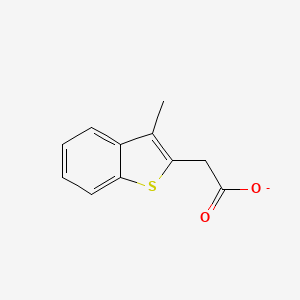
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
